3-Methylglutarimide

Übersicht

Beschreibung

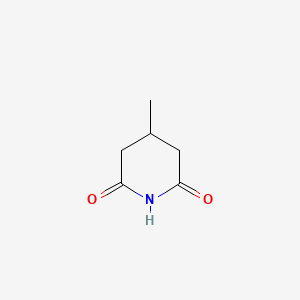

3-Methylglutarimide is an organic compound with the molecular formula C6H9NO2. It is a derivative of glutarimide, characterized by the presence of a methyl group attached to the glutarimide ring. This compound is a white solid and is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylglutarimide can be synthesized through several methods. One common method involves the reaction of crotononitrile with methyl cyanoacetate in the presence of a catalyst such as iridium pentahydride in tetrahydrofuran at 150°C for 20 hours . Another method involves the dehydration of the amide of glutaric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylglutarimide undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of cyano groups, it can undergo nucleophilic substitution reactions where a nucleophile replaces a cyano group with another functional group.

Condensation Reactions: The glutarimide ring can participate in condensation reactions with molecules containing amine or alcohol groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

Condensation Reactions: Typically involve reagents like amines or alcohols under acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Products vary depending on the nucleophile used.

Condensation Reactions: Products include various substituted glutarimides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Methylglutarimide, chemically known as 4-methylpiperidine-2,6-dione, has the molecular formula C₆H₉NO₂. It is characterized by a methyl group attached to the glutarimide ring, which influences its reactivity and biological interactions. The compound is typically a white solid and is soluble in various organic solvents.

Chemistry

In the field of synthetic organic chemistry, this compound serves as a versatile reactant. It is utilized in various synthetic pathways to create complex organic molecules. Its ability to participate in nucleophilic substitutions and cyclization reactions makes it valuable for developing new chemical entities.

Table 1: Synthetic Applications of this compound

Biological Research

This compound has been studied for its potential biological activities. Its structural similarity to other biologically active compounds allows researchers to explore its interactions with various biological molecules.

Case Study: Antioxidant Properties

Recent studies have indicated that derivatives of this compound exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. For instance, the compound has shown promise in reducing reactive oxygen species in cellular models, suggesting potential therapeutic applications in conditions like cancer and neurodegenerative diseases .

Table 2: Biological Activities of this compound Derivatives

Medical Applications

The medical implications of this compound are particularly noteworthy. Studies have demonstrated its potential as a therapeutic agent due to its effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has shown that this compound can modulate cerebral blood flow and electrical activity in animal models. This modulation suggests a neuroprotective effect that could be leveraged in treating conditions such as epilepsy or other neurological disorders .

Table 3: Medical Research Findings on this compound

Wirkmechanismus

The mechanism of action of 3-Methylglutarimide involves its interaction with specific molecular targets and pathways. For example, similar compounds like bemegride, which is a central nervous system stimulant, exhibit antagonistic activity on the GABAA receptor . This suggests that this compound may also interact with similar molecular targets, although specific details of its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Glutarimide: The parent compound, known for its applications in various drugs.

Bemegride: A central nervous system stimulant with structural similarities to 3-Methylglutarimide.

Cycloheximide: An antibiotic that inhibits protein synthesis, containing the glutarimide substructure.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other glutarimides. This structural modification can lead to differences in its interactions with molecular targets and its overall pharmacological profile.

Biologische Aktivität

3-Methylglutarimide, a member of the glutarimide family, has garnered attention due to its diverse biological activities and potential therapeutic applications. Glutarimides, including this compound, are characterized by their unique structure and pharmacological properties, making them valuable in various fields of medicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound (C6H9NO2) is a cyclic imide that features a five-membered ring structure. Its chemical properties allow it to interact with various biological targets, contributing to its pharmacological effects. The compound is synthesized through various methods, including the reaction of dicarboxylic acids with amines, which is common for producing glutarimide derivatives .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have demonstrated that glutarimides can suppress the activation of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), both crucial mediators in inflammatory responses .

2. Antibacterial Properties

This compound has demonstrated antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This property positions it as a potential candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

3. Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. It appears to modulate neuronal signaling pathways and protect against oxidative stress-induced damage in neuronal cells . This activity is particularly relevant for conditions like Alzheimer's disease, where inflammation and oxidative stress play critical roles.

4. Tumor Suppression

Preliminary research indicates that this compound may act as a tumor suppressor by inhibiting cancer cell proliferation and inducing apoptosis. The compound's ability to interfere with cell cycle regulation and promote programmed cell death highlights its potential as an anticancer agent .

Case Study 1: Inhibition of Inflammatory Responses

A recent study investigated the effect of this compound on IL-1β-induced inflammation in chondrocytes. The results showed that pretreatment with this compound significantly reduced the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation, suggesting its utility in treating osteoarthritis .

| Treatment Group | MMP Expression Level | Statistical Significance |

|---|---|---|

| Control | High | - |

| This compound (10 μg/mL) | Low | p < 0.05 |

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Signal Transduction Pathways : The compound interferes with key signaling pathways such as MAPK/ERK and NF-κB, which are crucial for inflammatory responses and cell proliferation.

- Modulation of Gene Expression : It regulates the expression of genes associated with inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

- Direct Interaction with Cellular Targets : By binding to specific proteins or receptors within cells, this compound alters cellular functions leading to therapeutic outcomes.

Eigenschaften

IUPAC Name |

4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(8)7-6(9)3-4/h4H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNZVVDFWNHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179766 | |

| Record name | 3-Methylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25077-26-3 | |

| Record name | 4-Methyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylglutarimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FA9AZ3FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Ethyl-3-Methylglutarimide (Bemegride) interact with barbiturates in the body?

A: While the exact mechanism is not fully understood, research suggests that Bemegride may act as a competitive antagonist to barbiturates, potentially reversing their depressive effects on the central nervous system. [, ]. More research is needed to fully elucidate the interaction.

Q2: Can you describe the structural characteristics of 3-Ethyl-3-Methylglutarimide?

A: 3-Ethyl-3-Methylglutarimide, also known as Bemegride, has the molecular formula C8H13NO2. While specific spectroscopic data isn't available in the provided research, its structure consists of a glutarimide ring with an ethyl and a methyl group substituted on the same carbon atom. [, ]

Q3: What is known about the influence of structural modifications on the activity of glutarimide derivatives?

A: Studies investigating the Thorpe-Ingold effect in glutarimide derivatives have shown that substitutions on the glutarimide ring can significantly influence reactivity and product distribution in reactions with aryllithiums. For example, 3-methylglutarimide yields predominantly the keto amide form, while 3,3,4,4-tetramethylglutarimide favors the hydroxy lactam form. These findings highlight the importance of steric effects in dictating the reactivity and potential biological activity of glutarimide derivatives. []

Q4: What are the known toxicological effects of Bemegride?

A: While Bemegride has been used to treat barbiturate overdosage, it is also recognized as a potential convulsant, particularly in animals. [] Clinical use requires careful dosage considerations due to the risk of inducing seizures.

Q5: Have any studies investigated the potential environmental impact of this compound or its derivatives?

A5: The provided research does not offer information on the environmental impact or degradation pathways of this compound or related compounds. This area warrants further investigation to assess potential risks and develop sustainable practices.

Q6: Is there any information on analytical techniques used to characterize and quantify this compound?

A: While the provided research doesn't delve into specific analytical techniques, it's likely that chromatographic methods like gas chromatography or high-performance liquid chromatography, possibly coupled with mass spectrometry, could be employed for the analysis of this compound and its derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.